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Compound of Interest

Compound Name: 7-Neohesperidosides

Cat. No.: B15592230

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the natural origins of 7-neohesperidosides, a
significant class of flavanone glycosides. It details their primary sources, quantitative
distribution, biosynthetic pathways, and the methodologies employed for their extraction and
analysis, serving as a critical resource for research and development.

Introduction to 7-Neohesperidosides

Flavanone-7-O-neohesperidosides are a class of flavonoids characterized by a flavanone
aglycone linked to the disaccharide neohesperidose (a-L-rhamnopyranosyl-(1 - 2)-3-D-
glucopyranose) at the 7-hydroxyl position. Prominent members of this group include naringin
and neohesperidin, which are responsible for the characteristic bitter taste of certain citrus
fruits[1]. These compounds are of significant interest to the pharmaceutical and food industries
due to their diverse biological activities, including antioxidant, anti-inflammatory, and
cardioprotective effects, as well as their use as precursors for high-intensity sweeteners[2][3].

Primary Natural Sources

The most abundant natural sources of 7-neohesperidosides are plants of the Citrus genus.
The concentration and specific type of neohesperidoside can vary significantly depending on
the species, cultivar, fruit maturity, and tissue patrt.
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 Bitter Orange (Citrus aurantium): This species is a primary commercial source for the
extraction of neohesperidin[4]. The peels, in particular, are rich in these compounds[5][6]. It
is also a source of other flavonoids like naringin[2].

o Grapefruit (Citrus paradisi): Grapefruit is exceptionally rich in the flavanone-7-O-
neohesperidoside naringin, which is the principal compound responsible for its bitter taste[1].
Flavanones constitute approximately 98% of the total flavonoids in grapefruit[7][8]. The
highest concentrations are typically found in immature fruits[7]. Other neohesperidosides like
neohesperidin are also present, though in lower concentrations[7][9].

o Other Citrus Species: While bitter orange and grapefruit are the most prominent sources,
other citrus fruits like lemons and limes also contain 7-neohesperidosides, such as
neoeriocitrin and poncirin, although their profiles are often dominated by other flavonoid

types[9].

Beyond the Citrus genus, certain 7-neohesperidosides have been identified in other plants,
such as apigenin 7-O-neohesperidoside in the leaves of Sweet Osmanthus (Osmanthus
fragrans)[10] and acacetin-7-O-neohesperidoside in Garden cress (Lepidium sativum)
seeds[11].

Quantitative Data of 7-Neohesperidosides in Natural
Sources

The following tables summarize the concentrations of major 7-neohesperidosides found in
various citrus sources. These values are compiled from multiple studies and can vary based on
the specific cultivar, extraction method, and analytical technique used.

Table 1: Concentration of Naringin in Grapefruit (Citrus paradisi)
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Plant Part/Product Concentration Range Notes

) o Naringin is the major flavonoid
Commercial Grapefruit Juice 14.56 - 63.8 mg/100 mL
present[12].

Concentration is significantly

Whole Immature Fruit ~37.8 g/100 g (dry tissue) ) ) )
higher than in mature fruit[7].
Whole Mature Fruit ~7.2 g/100 g (dry tissue)
) o Represents the dominant
Edible Fruit/Juice (Average) 17 mg/100 g (as aglycone)

flavanone in grapefruit[9].

Table 2: Concentration of Other 7-Neohesperidosides in Citrus Species

Concentration

Compound Source Plant Part/Product
Range
o Grapefruit (C. ) ) Lower than naringin
Neohesperidin o Commercial Juice o
paradisi) and narirutin[7][12].

_ A primary commercial
Bitter Orange (C.

Neohesperidin ) Fruit source for
aurantium) )
extraction[4].
o Grapefruit (C. ) ] 0.24 - 3.12 mg/100
Hesperidin o Commercial Juice
paradisi) mL[12].
o Grapefruit (C. o Present in lower
Poncirin o Fruit/Juice _
paradisi) concentrations[7][9].
A characteristic
Neoeriocitrin Lemons (C. limon) Fruit/Juice flavanone of
lemons[9].

Biosynthesis of Flavanone-7-O-Neohesperidosides

The biosynthesis of 7-neohesperidosides is a branch of the phenylpropanoid pathway. The
process begins with the amino acid phenylalanine and proceeds through several enzymatic
steps to form a flavanone aglycone, which is then sequentially glycosylated.
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The production of the central precursor, naringenin, involves several key enzymes:

Phenylalanine ammonia-lyase (PAL)

Cinnamate 4-hydroxylase (C4H)

4-coumarate: CoA ligase (4CL)

Chalcone synthase (CHS)

Chalcone isomerase (CHI)

Following the formation of the naringenin aglycone, glycosylation occurs. In citrus, 7-O-
glucosylation is the critical initial step for the synthesis of flavanone disaccharides[13]. This is
followed by the addition of a rhamnose sugar to form the final neohesperidoside.

Biosynthetic Pathway of Naringin (a Flavanone-7-O-Neohesperidoside)

Click to download full resolution via product page

Caption: General biosynthetic pathway of Naringin from Phenylalanine.

Experimental Protocols: Extraction and Analysis

The extraction and quantification of 7-neohesperidosides from plant matrices are crucial for
research and commercial purposes. Methodologies typically involve solvent extraction followed
by chromatographic analysis.
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A generalized workflow for the extraction and purification of 7-neohesperidosides from citrus

peels is outlined below. This process can be adapted based on the specific plant material and
target compound.

Plant Material
(e.g., Citrus Peel)

i

Sample Preparation
(Drying, Grinding)

Solvent Extraction
(e.g., Methanol, Ethanol, DMSO)

Assisted by Ultrasound/Microwave

Filtration / Centrifugation

i

Solvent Evaporation
(Rotary Evaporator)

\
|
1
1
|
ip . . |
Purification (Optional) . .
(e.g., Column Chromatography) ,b irect Analy51s
!

Quantitative Analysis

(e.g., HPLC-DAD, LC-MS)

Generalized Workflow for Extraction and Analysis of 7-Neohesperidosides
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Caption: Workflow for 7-neohesperidoside extraction and analysis.

A. Sample Preparation:

o Fresh plant material (e.g., citrus peels) is washed and either used directly or dried (e.g.,
lyophilized or oven-dried at 40-60°C) to a constant weight.

o The dried material is ground into a fine powder to increase the surface area for extraction.

B. Solvent Extraction:

e Solvents: A variety of polar organic solvents are effective. Methanol is frequently used for
analytical purposes[14]. Ethanol, often as an aqueous solution (e.g., 70% v/v), is common for
food-grade extractions[15][16]. Mixtures including Dimethyl sulfoxide (DMSQO) can also be
employed for enhanced solubility[14].

e Procedure: The powdered plant material is macerated or refluxed with the chosen solvent.

o Assisted Extraction: To improve efficiency, techniques like Ultrasound-Assisted Extraction
(UAE) or Microwave-Assisted Extraction (MAE) can be applied. These methods can reduce
extraction time and solvent consumption[16][17]. For example, an MAE procedure might
involve heating with 70% aqueous ethanol to 140°C for 7 minutes[16].

C. Purification:

e The resulting mixture is filtered or centrifuged to separate the solid residue from the liquid
extract.

e The solvent is typically removed under reduced pressure using a rotary evaporator to yield a
crude extract.

» For higher purity, the crude extract can be subjected to further purification steps, such as
column chromatography or repeated crystallizations[18].

High-Performance Liquid Chromatography (HPLC): HPLC is the standard technique for the
separation and quantification of flavonoids[12].
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o System: Atypical setup includes a reversed-phase C18 column.

» Mobile Phase: A gradient elution is commonly used, often consisting of two solvents: (A)
water with a small amount of acid (e.g., 0.5% phosphoric acid or 0.1% formic acid) and (B)
an organic solvent like methanol or acetonitrile[19][20].

o Detection: A Diode-Array Detector (DAD) or UV-Vis detector is used for quantification, with
monitoring typically set around 285 nm for flavanones[20].

« |dentification: Peaks are identified by comparing their retention times and UV spectra with
those of authentic reference standards.

e Mass Spectrometry (MS) Coupling: For unambiguous identification, especially in complex
matrices, HPLC coupled with Mass Spectrometry (HPLC-MS or HPLC-ESI-MS) is employed
to obtain molecular weight and fragmentation data[10].

This technical guide consolidates current knowledge on the natural sources and analysis of 7-
neohesperidosides, providing a foundational resource for professionals in the field. The
prevalence of these compounds in citrus byproducts, combined with their valuable biological
activities, underscores their potential for further research and commercial application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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